Lactic Acidosis Incidence: Metformin vs. Phenformin — An 8- to 20-Fold Safety Margin
In a direct head-to-head clinical comparison of all three antidiabetic biguanides using a standardized exercise-induced hyperlactatemia protocol, phenformin induced significantly higher lactate values and carried an 8-fold greater incidence of lactic acidosis compared with metformin or buformin therapy [1]. A comprehensive review quantified this differential: the incidence of lactic acidosis with phenformin is 0.4–0.64 cases per 1,000 patient-years (mortality rate 30–50%), whereas the incidence with metformin is 0.03 cases per 1,000 patient-years—representing a 10- to 20-fold lower risk [2]. A Cochrane systematic review further confirmed that mean treatment lactate levels were significantly lower with metformin than with phenformin, with a pooled mean difference of −0.75 mmol/L (95% CI −0.86 to −0.65) [3].
| Evidence Dimension | Incidence of lactic acidosis per 1,000 patient-years |
|---|---|
| Target Compound Data | Metformin: 0.03 cases per 1,000 patient-years |
| Comparator Or Baseline | Phenformin: 0.4–0.64 cases per 1,000 patient-years |
| Quantified Difference | 10- to 20-fold lower incidence; 8-fold lower in prospective controlled comparison; mean lactate level difference −0.75 mmol/L (metformin minus phenformin) |
| Conditions | Prospective clinical comparison (Irsigler 1978; n=10, standardized exercise test); meta-analysis of 160 participants across 3 studies (Cochrane Review, Salpeter 2003); epidemiological review (Pernicova & Korbonits, Nat Rev Endocrinol 2014) |
Why This Matters
This 10–20 fold safety margin is the singular reason metformin remains globally marketed while phenformin and buformin were withdrawn; for procurement and formulary decisions, this quantifies why metformin is the only biguanide acceptable for chronic first-line use.
- [1] Irsigler K, et al. [The risk of lactic acidosis: a comparison of the 3 biguanides in treatment of diabetics (authors' transl)]. Wien Klin Wochenschr. 1978;90(10):332-337. PMID: 654296. View Source
- [2] Pernicova I, Korbonits M. Metformin—mode of action and clinical implications for diabetes and cancer. Nat Rev Endocrinol. 2014;10(3):143-156. doi:10.1038/nrendo.2013.256. Table 1: Comparison of phenformin and metformin. View Source
- [3] Salpeter SR, Greyber E, Pasternak GA, Salpeter EE. Risk of fatal and nonfatal lactic acidosis with metformin use in type 2 diabetes mellitus. Cochrane Database Syst Rev. 2003;(2):CD002967. doi:10.1002/14651858.CD002967 View Source
